molecular formula C14H12O2S B15158130 Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- CAS No. 676591-80-3

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-

Cat. No.: B15158130
CAS No.: 676591-80-3
M. Wt: 244.31 g/mol
InChI Key: YELIWHGBYMEFBJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- (CAS: Not explicitly provided; see ) is a benzaldehyde derivative featuring a sulfinyl (-S=O) group at the para position, further substituted with a 4-methylphenyl group. This compound belongs to the class of sulfoxides, characterized by a chiral sulfur center (if substituents differ) and moderate polarity due to the polarizable S=O bond.

Properties

CAS No.

676591-80-3

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

4-(4-methylphenyl)sulfinylbenzaldehyde

InChI

InChI=1S/C14H12O2S/c1-11-2-6-13(7-3-11)17(16)14-8-4-12(10-15)5-9-14/h2-10H,1H3

InChI Key

YELIWHGBYMEFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 4-methylbenzenesulfinic acid with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfinyl group plays a crucial role in its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfanyl (Thioether) Derivatives
  • Example : 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde ()
    • Structure : Features a sulfur atom (-S-) instead of sulfinyl (-S=O).
    • Synthesis : Prepared via nucleophilic substitution or condensation reactions .
    • Reactivity : Less polar than sulfoxides; susceptible to oxidation to sulfoxides/sulfones.
    • Applications : Intermediate in bioactive molecule synthesis (e.g., hydrazine-carbothioamide derivatives) .
Sulfonyl (Sulfonate) Derivatives
  • Example : 4-Formylphenyl 4-methylbenzenesulfonate ()
    • Structure : Contains a sulfonyl (-SO₂-) group linked via an ester bond.
    • Synthesis : Formed via esterification of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride .
    • Reactivity : Sulfonate esters act as excellent leaving groups in substitution reactions.
    • Physical Properties : Higher molecular weight and polarity compared to sulfinyl analogs (e.g., MW 290.3 vs. ~244.3 for sulfinyl) .
Sulfonamide Derivatives
  • Example: 4-[(4-Chlorophenyl)methyl(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide () Structure: Incorporates a sulfonamide (-SO₂NH-) group. Applications: Common in pharmaceuticals due to metabolic stability and hydrogen-bonding capacity .

Structural and Property Comparison

Compound Functional Group Molecular Formula Molecular Weight Key Properties/Applications References
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- -S=O C₁₄H₁₂O₂S 244.3 (calc.) Chiral sulfoxide; moderate polarity
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde -S- C₁₄H₁₀N₂OS 254.3 Thioether; precursor for condensation reactions
4-Formylphenyl 4-methylbenzenesulfonate -SO₂-O- C₁₄H₁₂O₄S 290.3 Sulfonate ester; high thermal stability
Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- -S=O C₁₅H₁₄O₂S 258.3 Chiral sulfoxide; specialty chemical applications

Reactivity and Stability

  • Sulfinyl Group :
    • Oxidation : Can be further oxidized to sulfones (-SO₂-) under strong oxidative conditions .
    • Nucleophilic Attack : The electrophilic sulfur in sulfoxides participates in stereospecific reactions, enabling asymmetric synthesis .
  • Sulfanyl vs. Sulfonyl :
    • Thioethers (-S-) are less reactive toward nucleophiles compared to sulfoxides but serve as precursors for sulfoxides .
    • Sulfonates (-SO₂-O-) exhibit superior leaving-group ability, critical in SN2 reactions .

Biological Activity

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, interaction with cellular mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- has the molecular formula C15H14O2S and a molecular weight of approximately 270.34 g/mol. The sulfinyl group attached to the benzaldehyde structure enhances its reactivity and biological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzaldehyde derivatives. Notably, benzaldehyde has been shown to modulate the activity of standard antibiotics such as ciprofloxacin and norfloxacin. Research indicates that the minimum inhibitory concentration (MIC) of ciprofloxacin against Staphylococcus aureus can be reduced from 64 μg/mL to 32 μg/mL when combined with benzaldehyde . This modulation suggests that benzaldehyde may enhance the efficacy of certain antibiotics by altering bacterial membrane permeability, thus allowing greater antibiotic penetration.

Table 1: Antibacterial Efficacy of Benzaldehyde

AntibioticMIC (μg/mL) without BenzaldehydeMIC (μg/mL) with Benzaldehyde
Ciprofloxacin6432
Norfloxacin256128
Penicillin3621024

The proposed mechanism by which benzaldehyde exerts its antibacterial effects involves interaction with bacterial plasma membranes. It is suggested that benzaldehyde can disrupt membrane integrity, leading to cell lysis and death. Additionally, it has been observed that benzaldehyde may affect the functioning of efflux pumps in bacteria, which are responsible for expelling antibiotics from bacterial cells .

Toxicity Studies

While exploring its antibacterial properties, researchers also assessed the toxicity of benzaldehyde on model organisms such as Drosophila melanogaster. Results indicated that benzaldehyde exhibits toxic effects at certain concentrations, necessitating careful consideration in therapeutic applications . The findings underscore the importance of balancing efficacy and safety when developing new antibacterial agents.

Case Studies

A notable case study involved testing the effectiveness of benzaldehyde in combination with various antibiotics against resistant strains of bacteria. In this study, combinations were tested against strains expressing different efflux pumps. The results demonstrated significant variations in susceptibility based on the presence of benzaldehyde, indicating its potential as an adjuvant therapy in combating antibiotic resistance .

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-?

  • Methodology :

  • Vilsmeier-Haack Reaction : This method involves formylation of aromatic amines using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. The sulfinyl group can be introduced via subsequent oxidation of thioether intermediates .
  • Cycloaddition Reactions : Benzaldehyde derivatives with sulfinyl groups can be synthesized via [4+3] cycloaddition reactions. For example, reacting Schiff base intermediates (e.g., 4-(benzylideneamino)benzaldehyde) with anhydrides like phthalic anhydride yields heterocyclic derivatives with sulfinyl substituents .
    • Key Considerations : Optimize reaction temperature (typically 80–120°C) and stoichiometric ratios of sulfinyl precursors to minimize byproducts.

Q. How is Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- characterized using spectroscopic methods?

  • Analytical Workflow :

  • ¹H NMR : Look for aromatic proton signals (δ 7.1–8.5 ppm) and sulfinyl-related peaks (e.g., exchangeable NH protons at δ 10.4–10.6 ppm in DMSO-d₆) .
  • IR Spectroscopy : Confirm sulfinyl (S=O) stretching vibrations at ~1332 cm⁻¹ and 1160 cm⁻¹ .
  • Mass Spectrometry (MS) : Identify the molecular ion peak (e.g., m/z = 645 for a related sulfonamide) and fragmentation patterns to verify purity .
    • Validation : Cross-reference spectral data with computational models (e.g., PubChem or NIST databases) to resolve ambiguities .

Q. What are the typical reactivity patterns of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- under standard conditions?

  • Reactivity Profile :

  • Nucleophilic Substitution : The sulfinyl group enhances electrophilicity at the aldehyde carbon, enabling condensation reactions with amines or hydrazines to form hydrazones or Schiff bases .
  • Oxidation/Reduction : The sulfinyl moiety can be oxidized to sulfones (using KMnO₄) or reduced to thioethers (with LiAlH₄), altering electronic properties .
    • Applications : Useful for synthesizing bioactive intermediates (e.g., sulfonamide inhibitors) .

Advanced Research Questions

Q. How do substituents on the benzaldehyde core influence the electronic properties of the sulfinyl group?

  • Methodology :

  • Computational Analysis : Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals. The electron-withdrawing sulfinyl group reduces electron density on the aromatic ring, as shown in derivatives with methoxy or methyl substituents .
  • Experimental Validation : Compare Hammett substituent constants (σ) via kinetic studies of sulfinyl group reactions (e.g., hydrolysis rates) .
    • Key Finding : Electron-donating groups (e.g., -OCH₃) para to the sulfinyl group increase its electrophilic character .

Q. How can contradictory spectral data be resolved when identifying byproducts in sulfinyl-benzaldehyde syntheses?

  • Troubleshooting Strategy :

  • Multi-Technique Analysis : Combine ¹H NMR, ¹³C NMR, and high-resolution MS (HRMS) to distinguish structural isomers. For example, sulfoxide vs. sulfone byproducts exhibit distinct S=O IR peaks (~1332 cm⁻¹ vs. ~1350 cm⁻¹) .
  • Chromatographic Separation : Use HPLC or TLC with iodine staining to isolate and identify polar byproducts (e.g., over-oxidized sulfones) .
    • Case Study : A study on disulfonamide synthesis reported an 80% yield of the target compound but identified a 5% sulfone byproduct via MS fragmentation (m/z = 661 vs. 645) .

Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving this compound?

  • Mechanistic Study :

  • Kinetic vs. Thermodynamic Control : In [4+3] cycloadditions, the electron-deficient aldehyde group directs nucleophilic attack to the para position, as demonstrated in reactions with phthalic anhydride .
  • Computational Modeling : Transition state analysis (e.g., using Gaussian software) reveals lower activation energy for para-adduct formation due to reduced steric hindrance .
    • Experimental Support : Substituent screening showed that bulky groups (e.g., -CH₃) at the meta position reduce regioselectivity by 30% .

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